molecular formula C9H13BO2 B1364312 3-phenylpropylboronic Acid CAS No. 36329-85-8

3-phenylpropylboronic Acid

Cat. No.: B1364312
CAS No.: 36329-85-8
M. Wt: 164.01 g/mol
InChI Key: DFHNKJXEZXIYPW-UHFFFAOYSA-N
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Description

3-Phenylpropylboronic Acid (CAS 36329-85-8) is a valuable alkyl boronic acid building block in organic synthesis and medicinal chemistry research. With the molecular formula C9H13BO2, this compound serves as a critical intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds for the construction of complex organic molecules . Boronic acids like this one are considered mild Lewis acids and are stable, versatile intermediates with relatively low toxicity, making them attractive for drug discovery programs . Their unique mechanism of action involves the reversible formation of complexes with nucleophiles such as oxygen and nitrogen, which is the basis for their application as enzyme inhibitors . Following the success of FDA-approved boronic acid-based drugs such as Bortezomib and Ixazomib, there is growing interest in incorporating boronic acid motifs into bioactive molecules to improve selectivity and modify pharmacokinetic properties . This compound must be stored in an inert atmosphere, preferably in a freezer under -20°C, to maintain stability . This product is intended for research purposes only and is not approved for human or diagnostic use. Please refer to the Safety Data Sheet for proper handling information. Hazard Statements: H302-H315-H319 .

Properties

IUPAC Name

3-phenylpropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNKJXEZXIYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391345
Record name 3-phenylpropylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36329-85-8
Record name 3-phenylpropylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenylpropylboronic Acid

Conventional Synthetic Approaches

Grignard Reagent and Organoborate Pathways

A foundational method for creating carbon-boron bonds involves the use of Grignard reagents. wikipedia.orgmasterorganicchemistry.com These organomagnesium halides, with the general formula R-Mg-X, are potent nucleophiles. wikipedia.org The synthesis of 3-phenylpropylboronic acid can be accomplished by reacting 3-phenylpropylmagnesium bromide with a trialkyl borate (B1201080), such as trimethyl borate. This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. pressbooks.pub This forms a boronate complex which, upon hydrolysis, yields the boronic acid. The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) under anhydrous conditions to prevent the Grignard reagent from being quenched by water. wikipedia.org

An alternative approach within this category is the reaction of a Grignard reagent with a boronic ester, such as pinacolborane or neopentylglycolborane. google.com This method can proceed at room temperature and often does not require an added base to form the corresponding boronic ester, which can then be hydrolyzed to the boronic acid. google.com

Palladium-Catalyzed Borylation of Precursors

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and the formation of carbon-boron bonds is no exception. nih.gov These methods offer high efficiency and functional group tolerance. nih.govbeilstein-journals.org

Direct C-H borylation is an increasingly sophisticated method that forms a C-B bond directly from a C-H bond, offering an atom-economical route to organoboron compounds. rsc.orgrsc.org While often governed by steric factors, directed C-H borylation utilizes a directing group on the substrate to achieve site-selectivity. rsc.org For the synthesis of this compound, a suitable precursor with a directing group could be employed to facilitate the selective borylation of the desired C-H bond.

A more common approach for precursors like (3-bromopropyl)benzene (B42933) is the palladium-catalyzed Miyaura-Ishiyama borylation. beilstein-journals.org This reaction couples an organic halide or pseudohalide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. A mild palladium-catalyzed process for the borylation of primary alkyl bromides, including (3-bromopropyl)benzene, has been developed using bis(pinacolato)diboron. nih.gov This method demonstrates excellent functional group tolerance. nih.gov The resulting pinacol (B44631) boronate ester can then be readily converted to the boronic acid. nih.govcuny.edu

Table 1: Ligand Screening for Palladium-Catalyzed Borylation of (3-bromopropyl)benzene

EntryLigandYield of this compound pinacol ester (%)
1Tri-tert-butylphosphonium tetrafluoroborate (B81430)92
21,1'-Bis(diphenylphosphino)ferrocene (dppf)1
3SPhosLower than 92
4PCy₃Lower than 92
5PAd₃Lower than 92

This table is based on findings from a study on solid-state palladium-catalyzed borylation, which showed tri-tert-butylphosphonium tetrafluoroborate to be a highly effective ligand. beilstein-journals.org

For instance, an aryl halide can first undergo palladium-catalyzed borylation. nih.gov Following the completion of this step, a second aryl halide and a base are added to the same reaction vessel to initiate the Suzuki-Miyaura cross-coupling. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of various biaryl compounds. nih.govnih.gov While often applied to aryl halides, the principle can be extended to alkyl halides under appropriate conditions. The use of bis-boronic acid has been shown to facilitate these one-pot reactions, often with user-friendly and environmentally benign solvents like ethanol. nih.govorganic-chemistry.org

Advanced and Sustainable Synthesis Techniques

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwikipedia.org In the context of this compound synthesis, these principles can be applied to both conventional and advanced methods.

Key aspects of green chemistry in this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). matanginicollege.ac.inmdpi.com For example, some palladium-catalyzed borylations have been successfully carried out in water or using recyclable systems like PEG-2000. organic-chemistry.org

Catalysis: Employing catalysts, especially recyclable ones, to improve reaction efficiency and reduce energy consumption. matanginicollege.ac.in Heterogeneous catalysts, such as SiliaCat DPP-Pd, offer the advantage of easy separation and recycling, contributing to a more sustainable process. beilstein-journals.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. nih.gov Direct C-H borylation is a prime example of an atom-economical reaction as it avoids the use of pre-functionalized starting materials. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. matanginicollege.ac.in The development of room-temperature borylation methods for aryl chlorides is a significant step in this direction. rsc.org

Waste Reduction: One-pot syntheses significantly reduce waste by eliminating intermediate isolation and purification steps. acsgcipr.org

The application of mechanochemistry, such as ball milling, for palladium-catalyzed borylation represents a significant advancement in green synthesis. beilstein-journals.org This solvent-free approach can be performed in air and significantly reduces reaction times and the need for dry and degassed organic solvents. beilstein-journals.org

Table 2: Comparison of

Synthetic MethodKey FeaturesSustainability Aspects
Grignard Reagent PathwayUse of strong nucleophiles, requires anhydrous conditions. wikipedia.orgGenerates stoichiometric magnesium salt waste.
Palladium-Catalyzed BorylationHigh efficiency, broad functional group tolerance. nih.govnih.govCatalytic amounts of palladium, potential for recyclable catalysts.
Direct C-H BorylationHigh atom economy, avoids pre-functionalization. rsc.orgReduces synthetic steps and byproducts.
Two-Step, One-Pot SynthesisCombines borylation and cross-coupling, avoids intermediate isolation. nih.govnih.govReduces solvent use and waste, improves process efficiency. acsgcipr.org
Mechanochemical SynthesisSolvent-free, rapid reaction times. beilstein-journals.orgEliminates organic solvents, energy-efficient.

Electrochemical Synthesis and Transformation of Organoboron Compounds

The synthesis of organoboron compounds, including this compound, through electrochemical methods represents a burgeoning field in sustainable chemistry. bohrium.com This approach utilizes electricity to drive borylation reactions, offering a powerful alternative to conventional synthetic routes. rsc.org Electrochemical strategies for synthesizing organoboron compounds primarily involve electrochemical borylation and hydroboration. rsc.org These methods are noted for their potential to form reactive intermediates by the gain or loss of electrons at an electrode surface. bohrium.com

Electrochemical borylation can be applied to a variety of starting materials, such as aryl halides, alkyl halides, and activated carboxylic acids. bohrium.com For the synthesis of an alkylboronic acid like this compound, an electrochemical approach could conceptually involve the reduction of a suitable precursor, such as 3-phenylpropyl halide, at the cathode to generate a carbanion, which then reacts with a boron-containing electrophile. Alternatively, an anodic oxidation process could be employed.

Recent advancements have focused on overcoming challenges inherent in the electrochemistry of organoboron compounds, such as high oxidation potentials and electrode passivation. nih.gov One innovative solution is the use of pulsed electrosynthesis, which can mitigate these issues and enable the efficient generation of radical intermediates from stable organoboron reagents. nih.gov While traditional methods often rely on stoichiometric oxidants or photocatalysis, electrochemical conditions have been less explored until recently. nih.gov

The transformation of organoboron compounds using electrochemical means is also an area of significant research. rsc.org These transformations can create a variety of functionalized molecules by forming new carbon-carbon and carbon-heteroatom bonds. rsc.org For instance, aryl potassium trifluoroborate salts have been successfully converted into aryl C-P, C-Se, C-Te, and C-S bonds through a sustainable oxidative electrochemical approach. nih.gov This highlights the versatility of electrosynthesis in modifying organoboron compounds.

A key aspect of electrochemical synthesis is the experimental setup, which typically consists of a galvanic cell, a potentiostat, and two electrodes. wikipedia.org The choice of solvent, electrolyte, and electrode material is crucial for the reaction's success. wikipedia.org For instance, to minimize competing reactions like hydrogen and oxygen evolution in aqueous media, electrodes with high overpotentials for these processes, such as lead cathodes and graphite (B72142) anodes, are often selected. wikipedia.org

ParameterDescriptionRelevance to Boronic Acid Synthesis
Reaction Type Electrochemical Borylation / HydroborationDirect formation of the C-B bond. rsc.org
Precursors Alkyl Halides, Alkenes, Carboxylic AcidsPotential starting materials for this compound synthesis. bohrium.com
Key Challenge High Oxidation Potentials, Electrode PassivationHurdles to efficient synthesis that are being addressed by new techniques. nih.gov
Advanced Technique Pulsed ElectrosynthesisEnables selective and efficient radical generation, overcoming passivation. nih.gov
Cell Type Divided or Undivided CellThe choice depends on the specific reaction to prevent unwanted side reactions. wikipedia.org

Flow Chemistry Approaches for Continuous Production

Flow chemistry has emerged as a robust and scalable technology for the continuous production of chemical compounds, including boronic acids. researchgate.net This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, precise process control, and the potential for integrating in-line analysis and purification. researchgate.netrsc.org

A notable application of flow chemistry is in the synthesis of boronic acids via organolithium intermediates. organic-chemistry.org Researchers have developed simple continuous flow setups capable of producing various compounds, including boronic acids, on a multigram scale with reaction times of less than one second and high throughput. organic-chemistry.orgnih.gov This "Flash Chemistry" approach mitigates the risks associated with handling highly reactive organolithium species in batch reactors. organic-chemistry.org

The process typically involves a halogen-lithium exchange followed by an electrophilic quench with a borate ester. organic-chemistry.org For the synthesis of this compound, a precursor like 3-phenylpropyl bromide would be continuously fed into the flow reactor, where it would react with an organolithium reagent (e.g., n-butyllithium) to form an intermediate that is then immediately quenched with a trialkyl borate. This rapid sequence minimizes the formation of side products, a common issue in batch processes. okayama-u.ac.jp

The design of the flow reactor is straightforward, often utilizing commercially available components like T-pieces and PFA tubing, which helps to avoid clogging. organic-chemistry.org This setup allows for precise temperature control and efficient mixing, which are critical for optimizing yield. organic-chemistry.org The scalability of such systems is a key advantage, allowing for a seamless transition from laboratory-scale synthesis for medicinal chemistry to larger-scale production for early development studies without extensive redevelopment. organic-chemistry.org

Flow chemistry processes for lithiation-borylation offer a valuable alternative to other methods like the Miyaura borylation, as they avoid the use of palladium catalysts and the subsequent challenges associated with their removal from the final product. okayama-u.ac.jp

FeatureDescriptionAdvantage in Boronic Acid Synthesis
Technology Continuous Flow ChemistryEnables safe, rapid, and scalable production. researchgate.netorganic-chemistry.org
Reaction Time < 1 second ("Flash Chemistry")Minimizes side reactions and improves throughput. organic-chemistry.orgnih.gov
Key Reaction Halogen-Lithium Exchange followed by BorylationEfficiently forms the boronic acid from a halide precursor. organic-chemistry.orgokayama-u.ac.jp
Throughput ~60 g/hDemonstrates the high productivity and industrial potential of the method. organic-chemistry.org
Process Control Precise temperature and mixing controlLeads to higher yields and purity of the final product. organic-chemistry.org
Scalability From lab to multigram scaleFacilitates process development from research to production. organic-chemistry.org

Mechanistic Investigations of 3 Phenylpropylboronic Acid Reactivity

Reaction Pathways and Transition States

The reactivity of boronic acids is fundamentally governed by the electronic nature of the boron atom and its interaction with various reagents. The specific reaction pathways and the structures of the associated transition states are crucial for understanding the outcomes of chemical transformations involving these compounds.

Concerted Mechanisms in Boronic Acid Transformations

While many reactions involving boronic acids proceed through stepwise mechanisms, concerted pathways are also proposed, particularly in transformations such as oxidations and certain coupling reactions. In a concerted mechanism, bond-forming and bond-breaking events occur simultaneously in a single transition state. For alkylboronic acids like 3-phenylpropylboronic acid, the nature of the transition state would be highly dependent on the specific reaction. For instance, in oxidative processes, the migration of the alkyl group from the boron to an oxygen atom is often considered a key step that can have a concerted character. The specific geometry and energy of such a transition state, however, have not been computationally modeled for this compound.

Role of Lewis Acidity in Reaction Mechanisms

The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is a cornerstone of its reactivity, allowing it to accept a pair of electrons from a Lewis base (e.g., a hydroxide (B78521) ion or an amine). This interaction forms a tetrahedral "ate" complex, which significantly alters the electronic properties and reactivity of the organoboron compound.

For this compound, its Lewis acidity would be a critical factor in many of its reactions. For example, in Suzuki-Miyaura coupling, the formation of a boronate species by reaction with a base is a prerequisite for the crucial transmetalation step with the palladium catalyst. The Lewis acidity of alkylboronic acids is generally considered to be weaker than that of arylboronic acids due to the electron-donating nature of the alkyl group compared to the electron-withdrawing nature of an aryl group.

Table 1: General Comparison of Lewis Acidity in Boronic Acids

Class of Boronic AcidTypical SubstituentRelative Lewis Acidity
Arylboronic AcidsPhenyl, substituted phenylHigher
Alkenylboronic AcidsVinylIntermediate
Alkylboronic Acids3-Phenylpropyl , methyl, etc.Lower

This table illustrates a general trend and is not based on specific experimental data for this compound.

Protonation State Influence on Reactivity

The protonation state of the boronic acid functional group, which is dependent on the pH of the reaction medium, plays a pivotal role in its reactivity. In acidic or neutral solutions, the boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂. In basic solutions, it can be deprotonated to form the anionic, tetrahedral boronate species, R-B(OH)₃⁻.

The reactivity of these two forms is markedly different. The neutral form is more Lewis acidic and can be susceptible to acid-catalyzed reactions. The boronate form, being more electron-rich, is generally more nucleophilic and is the active species in reactions like the Suzuki-Miyaura coupling. For this compound, controlling the pH would therefore be a key parameter to direct its reactivity towards a desired pathway.

Fundamental Reactions of this compound

Boronic acids undergo a variety of fundamental reactions, with protodeboronation being a particularly well-studied process, often as an undesired side reaction.

Protodeboronation Processes

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction can be promoted by both acidic and basic conditions and is highly dependent on the nature of the organic substituent on the boron atom. wikipedia.org For alkylboronic acids like this compound, this process is generally less facile than for many arylboronic acids, especially those bearing electron-withdrawing groups.

In the presence of a strong acid, the protodeboronation of boronic acids can occur. wikipedia.org The mechanism is generally considered to involve the protonation of one of the hydroxyl groups on the boron atom, making it a better leaving group. This is followed by the attack of a nucleophile (such as water) on the boron atom and subsequent cleavage of the C-B bond, with the carbon atom being protonated.

For this compound, an acid-catalyzed protodeboronation would likely proceed through a transition state where the C-B bond is breaking while the new C-H bond is forming. The rate of this reaction would depend on the acid concentration and the temperature. However, specific kinetic data for the acid-catalyzed protodeboronation of this compound is not available in the literature.

Table 2: General Mechanistic Steps in Acid-Catalyzed Protodeboronation of an Alkylboronic Acid

StepDescription
1. ProtonationA hydroxyl group on the boronic acid is protonated by an acid catalyst.
2. Nucleophilic AttackA water molecule or other nucleophile attacks the boron center.
3. C-B Bond CleavageThe carbon-boron bond breaks, with the alkyl group abstracting a proton from the reaction medium.
4. Product FormationThe corresponding alkane and boric acid are formed.

This table outlines a generalized pathway and is not based on specific studies of this compound.

Base-Catalyzed Protodeboronation Pathways

While detailed kinetic studies specifically on this compound are not extensively documented in the reviewed literature, the general mechanism for base-catalyzed protodeboronation of alkylboronic acids is understood to proceed through the formation of a tetracoordinate boronate anion. wikipedia.org In the presence of a base, such as hydroxide, the trigonal this compound accepts a hydroxide ion to form the more nucleophilic 3-phenylpropylboronate anion. This is followed by a rate-determining reaction with a proton source, typically water, which leads to the cleavage of the C-B bond and the formation of propylbenzene (B89791) and boric acid. wikipedia.org

Formation of the boronate anion: 3-Ph(CH₂)₃B(OH)₂ + OH⁻ ⇌ [3-Ph(CH₂)₃B(OH)₃]⁻

Protonolysis: [3-Ph(CH₂)₃B(OH)₃]⁻ + H₂O → 3-Ph(CH₂)₃-H + B(OH)₄⁻

The rate of this reaction is dependent on the concentration of both the boronate anion and the proton source.

Impact of Electronic and Steric Substituent Effects on Deboronation

For alkylboronic acids like this compound, electronic effects on the rate of protodeboronation are generally less pronounced compared to arylboronic acids. The electron density at the carbon atom of the C-B bond is a key factor. In the case of this compound, the phenyl group is separated from the boron atom by a propyl chain, which mitigates significant inductive or resonance effects on the C-B bond itself.

Steric effects can play a more significant role. Increased steric hindrance around the boron atom can influence the rate of both the formation of the tetrahedral boronate intermediate and its subsequent reaction. However, for a primary alkylboronic acid like this compound, steric hindrance is relatively minimal.

Dehydration to Boroxines

Boronic acids can undergo intermolecular dehydration to form six-membered cyclic anhydrides known as boroxines. This is a reversible equilibrium process. nih.govresearchgate.net

Thermal Activation and Condensation Mechanisms

The formation of the corresponding boroxine (B1236090) from this compound can be promoted by thermal activation, often by heating the boronic acid to drive off water. nih.gov The mechanism involves the condensation of three molecules of the boronic acid. The Lewis acidic nature of the boron atom in one molecule facilitates interaction with a hydroxyl group of another, leading to the elimination of a water molecule and the formation of a B-O-B linkage. This process repeats to form the stable six-membered boroxine ring with alternating boron and oxygen atoms.

The reaction is an equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid. researchgate.net Computational studies on simple aliphatic boronic acids suggest that the formation of boroxines is often an endothermic and entropically driven process, due to the release of three water molecules. nih.govnih.gov

Table 1: Thermodynamic Parameters for Boroxine Formation from Aliphatic Boronic Acids (Note: Data for this compound is not specifically available in the reviewed literature; the following table presents computational data for simpler aliphatic boronic acids to illustrate the general thermodynamic trends.)

Boronic Acid (R-B(OH)₂)ΔH (kcal/mol)ΔG (kcal/mol)
H-B(OH)₂+12.2+4.5
CH₃-B(OH)₂+6.7-
H₂N-B(OH)₂-2.9-

Source: Computational studies on the thermodynamics of boroxine formation. nih.govnih.gov

Catalytic Effects on Dehydration (e.g., Metal Surface Catalysis)

While specific studies on the catalytic dehydration of this compound are limited, research on other boronic acids has shown that the dehydration process can be influenced by catalysts. For instance, organoboron acids themselves can act as catalysts in dehydration reactions. nih.gov The Lewis acidity of the boronic acid can activate hydroxyl groups, facilitating the removal of water. While not directly involving a metal surface, this highlights the potential for catalytic approaches to influence boroxine formation.

Reversible Formation of Boronate Esters with Diols and Alcohols

A hallmark of boronic acid chemistry is the reversible formation of cyclic boronate esters upon reaction with 1,2- or 1,3-diols and other polyols. aablocks.comscholaris.ca

Dynamic Covalent Bond Formation Principles

The reaction between this compound and a diol is a prime example of dynamic covalent chemistry. nih.govmdpi.commdpi.com This field of chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive chemical systems. The formation of the boronate ester bond is an equilibrium process, and the position of the equilibrium can be controlled by factors such as pH, temperature, and the concentrations of the reactants. aablocks.com

The formation of the cyclic ester involves the elimination of two molecules of water. The stability of the resulting boronate ester is influenced by the nature of the diol, with cis-diols on five- or six-membered rings generally forming more stable esters due to favorable ring strain in the product. nsf.gov The reversible nature of this bond is exploited in various applications, including self-healing materials, sensors, and drug delivery systems. nih.govnsf.gov

pH Dependence and Equilibrium Constants of Complexation

The interaction between boronic acids and diols to form boronate esters is a reversible process heavily influenced by pH. researchgate.netscispace.com Generally, the complexation is favored at pH values near or above the pKa of the boronic acid, as the equilibrium shifts towards the more nucleophilic tetrahedral boronate anion, which readily reacts with diols. mdpi.comresearchgate.net However, the optimal pH for binding can be complex and depends on the pKa of both the boronic acid and the specific diol. researchgate.netnih.gov

For this compound, specific equilibrium constants (Keq) for its complexation with various diols and detailed pH-rate profiles are not documented in the available literature. Research providing empirical data, such as association constants determined through methods like spectroscopic titration or competitive binding assays, focuses on other boronic acid derivatives. nih.govnih.gov While general principles suggest that the alkyl group in this compound might slightly alter its pKa compared to phenylboronic acid, thereby shifting the optimal pH for complexation, no specific studies were found to quantify this effect or provide the corresponding equilibrium constants. Therefore, data tables of equilibrium constants for this compound with common diols cannot be generated.

Stereochemical Aspects of Diol Complexation

The stereochemistry of the diol is a critical factor in the stability of the resulting boronate ester. Boronic acids exhibit a strong preference for binding with syn-periplanar diols, particularly those in a cis configuration on a five- or six-membered ring, as this geometry allows for the formation of a stable, five-membered cyclic boronate ester. nsf.gov The pre-organization of hydroxyl groups to match the geometry of the boronic acid binding site minimizes steric strain and leads to higher binding affinity. scispace.com

While these principles are fundamental to boronic acid chemistry, specific studies investigating the stereochemical aspects of complexation for this compound are absent from the reviewed scientific literature. There are no available research findings that detail its selectivity for different diastereomeric diols or provide quantitative data on the relative stability of the esters formed. Consequently, a detailed discussion of the stereochemical preferences and the impact of diol conformation on complexation specifically with this compound cannot be provided.

Applications of 3 Phenylpropylboronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic chemistry, and 3-phenylpropylboronic acid provides a stable and effective source of a 3-phenylpropyl nucleophile for coupling with various organic electrophiles.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance. kashanu.ac.irnih.gov While initially developed for aryl- and vinylboronic acids, its scope has expanded to include alkylboronic acids like this compound for the formation of sp³-sp² carbon-carbon bonds. organic-chemistry.orgrsc.org These reactions typically involve the palladium-catalyzed coupling of the organoboron reagent with an organic halide or triflate. kashanu.ac.irnobelprize.org

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). nobelprize.orgmdpi.com This step is often rate-determining, particularly with less reactive halides like aryl chlorides. researchgate.net

Transmetalation : This crucial step involves the transfer of the 3-phenylpropyl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic borate (B1201080) complex. mdpi.comyoutube.com This tetravalent borate species then reacts with the Ar-Pd-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-CH₂(CH₂)₂Ph). The transmetalation step is generally slower for sp³-hybridized alkylboronic acids compared to their sp²-hybridized aryl counterparts. rsc.org

Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the 3-phenylpropyl group) are coupled together, forming the final product (Ar-CH₂(CH₂)₂Ph). nobelprize.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com A potential side reaction for alkylboronic acids containing β-hydrogens is β-hydride elimination from the R-Pd-Ar intermediate, which can lead to reduced byproducts. However, the use of appropriate ligands can suppress this pathway. rsc.org

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl and vinyl halides and triflates. The reaction exhibits significant functional group tolerance, a hallmark of this cross-coupling method. nih.govnsf.gov Electron-rich, electron-poor, and sterically hindered aryl halides can all serve as effective coupling partners. rsc.org

A variety of sensitive functional groups are well-tolerated under the typically mild reaction conditions. These include esters, ketones, nitriles, nitro groups, and even free hydroxyl and amino groups, which avoids the need for extensive use of protecting groups. nsf.gov This broad compatibility makes the reaction highly valuable in the synthesis of complex molecules.

Table 1: Representative Substrate Scope for the Suzuki-Miyaura Coupling of Alkylboronic Acids with Aryl Bromides.
EntryAryl BromideAlkylboronic AcidProductYield (%)
14-BromoacetophenoneThis compound4-(3-Phenylpropyl)acetophenoneTypically high
2Methyl 4-bromobenzoateThis compoundMethyl 4-(3-phenylpropyl)benzoateTypically high
34-BromonitrobenzeneThis compound1-Nitro-4-(3-phenylpropyl)benzeneTypically high
41-Bromo-2,6-dimethylbenzeneCyclohexylboronic Acid1-Cyclohexyl-2,6-dimethylbenzene~95% rsc.org
51-Bromo-4-methoxybenzenen-Propylboronic Acid1-Methoxy-4-propylbenzeneTypically high

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and ligands used. Data for entries 1, 2, 3, and 5 are illustrative of typical outcomes for primary alkylboronic acids, while data for entry 4 is adapted from literature on sterically hindered couplings. rsc.org

A powerful extension of the Suzuki-Miyaura reaction is the carbonylative variant, which introduces a molecule of carbon monoxide (CO) to generate ketones. nih.gov In this three-component coupling, an aryl halide, this compound, and CO are combined in the presence of a palladium catalyst to synthesize aryl alkyl ketones. rsc.orgrsc.org

The mechanism follows the standard Suzuki cycle, but with an additional migratory insertion step. After the initial oxidative addition of the aryl halide to Pd(0), carbon monoxide coordinates to the palladium(II) complex and subsequently inserts into the aryl-palladium bond to form an aroyl-palladium species (ArCO-Pd-X). This intermediate then undergoes transmetalation with the 3-phenylpropylboronate, followed by reductive elimination to yield the 1-aryl-4-phenylbutan-1-one product and regenerate the Pd(0) catalyst. libretexts.org This method provides a direct route to complex ketones from readily available starting materials. nih.gov

While the Suzuki-Miyaura coupling is highly versatile, the use of heteroaryl halides as coupling partners can present unique challenges. nih.govnih.gov Many nitrogen-containing heterocycles (e.g., pyridine (B92270), quinoline, imidazole) are Lewis basic and can coordinate strongly to the palladium catalyst. researchgate.net This coordination can lead to catalyst inhibition or deactivation, slowing down or completely halting the catalytic cycle.

Furthermore, some heteroarylboronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source), but this is less of a concern when using this compound as the boron-containing partner. youtube.com To overcome catalyst inhibition when using heteroaryl halides, the choice of ligand is critical. The use of sterically bulky, electron-rich phosphine (B1218219) ligands can often promote the desired cross-coupling by facilitating the reductive elimination step and minimizing catalyst poisoning. nih.govresearchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, as it avoids the need for pre-functionalized starting materials like halides or triflates. nih.gov Organoboron reagents, including derivatives of this compound, can be employed as coupling partners in these transformations, which are often catalyzed by rhodium or palladium. acs.orgnih.gov

In a typical rhodium(III)-catalyzed C-H alkylation, an arene containing a directing group (such as an oxime or pyridine) first coordinates to the Rh(III) center. acs.orgescholarship.org This is followed by a chelation-assisted C-H activation step to form a five-membered rhodacycle intermediate. The alkylboron reagent then undergoes transmetalation with this intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates a Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle. nih.gov This approach allows for the direct and regioselective alkylation of C-H bonds ortho to a directing group, offering a streamlined alternative to traditional cross-coupling methods. acs.org

C-H Functionalization Strategies

Transition-Metal-Free C-H Functionalization Mediated by Boronic Acids

Transition-metal-free C-H functionalization represents a significant advancement in sustainable chemistry, avoiding the cost and toxicity associated with metal catalysts. rsc.org In this context, boronic acids can be involved in reactions that proceed through mechanisms not requiring a transition metal. nih.gov

A comprehensive search of the scientific literature did not yield specific examples of this compound being used in transition-metal-free C-H functionalization reactions. However, the field has seen the development of methods for the functionalization of C-H bonds using aryl- and alkenylboronic acids under metal-free conditions. rsc.org These reactions often rely on the generation of highly reactive intermediates that can engage in C-H activation.

Transition-Metal-Catalyzed C-H Activation (e.g., Palladium, Rhodium)

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. greyhoundchrom.com Palladium and rhodium are among the most extensively studied metals for these transformations. rsc.orgorganic-chemistry.org

Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for the C-H activation of arenes and heteroarenes, often directed by a coordinating group on the substrate. nih.gov While numerous examples exist for the coupling of arylboronic acids in these reactions, specific applications of this compound are not well-documented in the literature. In principle, a palladium catalyst could activate a C-H bond of a substrate, followed by transmetalation with this compound and reductive elimination to form a new carbon-carbon bond.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also proven effective for C-H activation, with applications in the synthesis of complex molecules. escholarship.orgnih.gov Similar to palladium catalysis, the typical coupling partners for rhodium-catalyzed C-H functionalization are often other unsaturated moieties or organometallic reagents. The direct use of alkylboronic acids like this compound in such reactions is not a commonly reported transformation.

Regioselectivity and Site-Selectivity Challenges in C-H Activation

A primary challenge in C-H activation is controlling the regioselectivity and site-selectivity, as organic molecules often possess multiple, electronically similar C-H bonds. wordpress.com Directing groups are a common strategy to address this challenge, guiding the metal catalyst to a specific C-H bond. researchgate.net The inherent electronic and steric properties of the substrate also play a crucial role.

In the context of reactions involving this compound as a potential coupling partner, the regioselectivity would be primarily determined by the C-H activation step on the other substrate. The choice of catalyst, ligands, and reaction conditions would be critical in directing the functionalization to the desired position. wordpress.com Without specific examples, the challenges in achieving a particular regioselectivity in a hypothetical reaction with this compound can only be extrapolated from general principles of C-H activation.

Organoboron-Catalyzed Aldol (B89426) and Related Reactions

Organoboron compounds can act as Lewis acid catalysts in various organic transformations, including the aldol reaction. nih.gov Boronic acids, in particular, can activate carbonyl compounds towards nucleophilic attack.

There is a lack of specific reports on the use of this compound as a catalyst for aldol and related reactions in the scientific literature. Generally, arylboronic acids with electron-withdrawing groups are employed as catalysts in these transformations to enhance their Lewis acidity. nih.gov The catalytic activity of an alkylboronic acid like this compound in this context is not established.

Stereoselective Transformations Involving this compound Derivatives

The development of stereoselective reactions is a major focus of modern organic synthesis. Chiral derivatives of boronic acids can be used as catalysts or reagents to induce stereoselectivity.

No specific examples of stereoselective transformations involving chiral derivatives of this compound were found in the surveyed literature. In principle, chiral ligands could be appended to the boron atom of this compound to create a chiral environment for a catalytic reaction, or the propyl chain itself could be modified to incorporate stereocenters, which might influence the stereochemical outcome of subsequent reactions.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as oxygen and nitrogen is fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals and materials.

Copper-Promoted C-O and C-N Cross-Coupling (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a copper-promoted reaction that forms C-O and C-N bonds by coupling a boronic acid with an alcohol or an amine, respectively. wikipedia.orgnrochemistry.com This reaction is attractive due to its often mild reaction conditions and the use of inexpensive copper catalysts. organic-chemistry.org

While the Chan-Lam coupling is most commonly employed with arylboronic acids, there is growing interest in extending its scope to alkylboronic acids. nih.gov

C-O Cross-Coupling: The coupling of this compound with phenols would lead to the formation of aryl propyl ethers. While specific examples with this compound are not prevalent, the general methodology has been established for other alkylboronic acids. nih.gov

C-N Cross-Coupling: Similarly, the reaction of this compound with amines would yield N-alkylated products. The Chan-Lam N-arylation is a well-established process, and the development of analogous N-alkylation reactions is an active area of research.

The following table provides a representative example of a Chan-Lam C-N coupling reaction. Please note that this example does not specifically use this compound, but illustrates the general transformation.

Boronic Acid DerivativeAmineCatalystBaseSolventProductYield (%)
Phenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂1-Phenyl-1H-imidazole90

Data is illustrative of the Chan-Lam coupling reaction and does not feature this compound.

Boronic Acid-Mediated Fluorination-Elimination Reactions

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. While direct fluorination of alkylboronic acids is an area of active research, the concept of a boronic acid-mediated fluorination-elimination sequence provides a potential pathway to unsaturated compounds. This hypothetical two-step process would first involve the conversion of the C-B bond of this compound into a C-F bond, followed by an elimination reaction to generate an alkene.

Fluorination of Alkylboronic Acids:

Recent advancements have demonstrated the feasibility of fluorinating alkylboronic acids and their derivatives. nih.govresearchgate.net One common approach involves the use of an electrophilic fluorinating agent, such as Selectfluor®, often in the presence of a silver catalyst. acs.org The reaction is believed to proceed through a radical mechanism. acs.org For instance, the silver-catalyzed fluorination of various primary, secondary, and tertiary alkylboronates has been successfully achieved under aqueous conditions. acs.org

Subsequent Elimination:

Following the fluorination step, the resulting 3-fluoro-1-phenylpropane could undergo a base-induced elimination reaction to yield either (E)- or (Z)-1-phenylprop-1-ene. The regioselectivity and stereoselectivity of this elimination would be dependent on the reaction conditions and the nature of the base employed. This two-step sequence would represent an indirect method for the deboronative olefination of this compound.

It is important to note that this fluorination-elimination strategy remains a conceptual application for this compound, as direct experimental evidence for this specific substrate is yet to be reported. However, the general reactivity of alkylboronic acids towards fluorination suggests the potential for such a transformation. nih.govacs.org

Derivatization and Functionalization Strategies for this compound

Formation of Alpha-Haloalkylboronic Esters

Alpha-haloalkylboronic esters are valuable synthetic intermediates due to their dual functionality, possessing both a nucleophilic carbon-boron bond and an electrophilic carbon-halogen bond. nih.govresearchgate.net The synthesis of these compounds from alkylboronic acids like this compound is a key derivatization strategy. While direct halogenation at the alpha-position of an existing alkylboronic acid is challenging, several indirect methods have been developed for the synthesis of α-haloalkylboronic esters. nih.govresearchgate.net

One contemporary approach involves the functionalization of vinylboronic esters. For example, a visible-light-mediated dual catalytic process has been developed for the multicomponent coupling of diaryliodonium salts, alkenes, and a simple metal chloride to generate α-chloro alkylboronic esters. organic-chemistry.org Another innovative method is the external catalyst-free and solvent-less mechanochemical synthesis of α-halo alkylboronic esters from aryl diazonium salts, alkenes, and metal halides. nih.gov

Although a specific protocol for the synthesis of an alpha-halo derivative of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be envisioned. This would likely involve the initial conversion of this compound to a vinylboronic ester, followed by one of the aforementioned halogenation methods. The resulting α-halo-(3-phenylpropyl)boronic ester would be a versatile building block for further synthetic transformations.

Reagent/Catalyst SystemReaction TypePotential Product from this compound DerivativeRef
Diaryliodonium salt, alkene, metal chloride, visible lightPhotoredox Catalysisα-Chloro-(3-phenylpropyl)boronic ester organic-chemistry.org
Aryl diazonium salt, alkene, metal halideMechanochemistryα-Halo-(3-phenylpropyl)boronic ester nih.gov

Protecting Group Chemistry (e.g., N-Methyliminodiacetic acid (MIDA) Boronates)

Boronic acids are known to be sensitive to a variety of reaction conditions, which can limit their utility in multi-step syntheses. To address this, the boronic acid functional group can be protected. N-methyliminodiacetic acid (MIDA) has emerged as an exceptional protecting group for boronic acids, forming stable, crystalline MIDA boronates. orgsyn.orgsigmaaldrich.com

The MIDA boronate of this compound would offer several advantages. MIDA boronates are generally stable to a wide range of reagents and conditions, including chromatography, and are bench-top stable for extended periods. orgsyn.org This increased stability allows for the application of a broader range of synthetic transformations on other parts of the molecule without affecting the boronic acid moiety.

The protection of this compound as its MIDA boronate would be achieved by a condensation reaction with N-methyliminodiacetic acid, typically with the removal of water. researchgate.netkorea.ac.kr The deprotection to regenerate the free boronic acid is readily accomplished under mild aqueous basic conditions. orgsyn.org

The use of MIDA boronates has been extensively demonstrated in iterative cross-coupling reactions for the synthesis of complex molecules. orgsyn.org The MIDA boronate of this compound could therefore serve as a valuable building block in such synthetic strategies.

Below is a table summarizing the properties of MIDA boronates derived from various boronic acids, illustrating the general utility of this protection strategy.

Boronic AcidMIDA Boronate Yield (%)Deprotection ConditionsRef
3-Bromophenylboronic acid93aq. NaOH, THF amazonaws.com
4-Formylphenylboronic acid63aq. NaOH, THF amazonaws.com
5-Acetyl-2-thienylboronic acid81aq. NaOH, THF amazonaws.com
2-Pyridylboronic acid55aq. NaHCO3, MeOH nih.gov

Catalytic Roles of 3 Phenylpropylboronic Acid

Lewis Acid Catalysis

Organoboron compounds, including 3-phenylpropylboronic acid, function as stable and organic-soluble Lewis acids, making them valuable catalysts in a wide range of chemical reactions. acs.org The Lewis acidity of boronic acids arises from the electron-deficient nature of the boron atom, which can accept a pair of electrons from a Lewis base. nih.govru.nl This interaction enables the reversible formation of covalent bonds with oxygen and other nucleophilic atoms, which is a key step in many catalytic processes. acs.orgnih.gov

The catalytic activity of boronic acids is influenced by their molecular structure and the presence of substituents. For instance, the Lewis acidity of 2,6-diarylphenylboronic acids can be modulated by introducing electron-withdrawing or electron-donating groups on the flanking aromatic rings. nih.govru.nl Structural and computational studies have shown that polar-π interactions and solvation effects play a role in stabilizing both the boronic acid and its corresponding boronate form. nih.govru.nl

In some catalytic systems, the activation of boronic acids is enhanced by the presence of a Lewis base catalyst. A dual catalytic system, comprising a Lewis base like quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) alongside a photoredox catalyst, can generate carbon radicals from boronic acids or their esters. nih.gov The Lewis base forms a redox-active complex with the boronic acid, often in its trimeric boroxine (B1236090) form, facilitating subsequent reactions. nih.gov

The table below summarizes the key aspects of Lewis acid catalysis involving boronic acids.

FeatureDescription
Source of Acidity Electron-deficient boron atom.
Mechanism of Action Reversible covalent bond formation with nucleophiles (e.g., oxygen). acs.orgnih.gov
Modulation of Acidity Introduction of electron-withdrawing/donating groups. nih.govru.nl
Stabilization Factors Polar-π interactions and solvation effects. nih.govru.nl
Activation Can be enhanced by Lewis base co-catalysts. nih.gov

Brønsted Acid Catalysis (e.g., in Dehydration Reactions of Biomass-Derived Glucose)

While boronic acids are primarily recognized as Lewis acids, they can also exhibit Brønsted acid-like behavior, particularly in specific reaction environments. nih.govacs.org This is often described as Lewis acid-assisted Brønsted acidity, where the boronic acid activates a water molecule or a hydroxyl group, thereby increasing its proton-donating ability. nih.gov

A significant application of this catalytic mode is in the dehydration of biomass-derived carbohydrates, such as glucose and fructose, to produce valuable furanic compounds like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov In these reactions, boric acid and its derivatives have been shown to catalyze the dehydration process, often in ionic liquid solvents which promote the conversion. nih.gov The catalytic cycle typically involves the complexation of the boronic acid with the carbohydrate, facilitating the elimination of water.

Furthermore, some boronic acids, particularly those with specific structural features like 2,6-disubstituted arylboronic acids, can act as strong hydrogen-bond donors, a characteristic that is central to Brønsted acid catalysis. acs.org This has been demonstrated in the conversion of CO2 and epoxides into cyclic carbonates in an aqueous medium. acs.org In this system, the boronic acid, in conjunction with an onium salt, functions as an efficient organocatalyst. acs.org

The following table outlines the characteristics of Brønsted acid catalysis by boronic acids.

AspectDetails
Catalytic Mode Lewis acid-assisted Brønsted acidity or direct hydrogen-bond donation. nih.govacs.org
Key Application Dehydration of biomass-derived sugars (e.g., glucose) to HMF. nih.gov
Reaction Environment Often performed in ionic liquids or aqueous media. nih.govacs.org
Structural Influence Steric hindrance (e.g., 2,6-disubstitution) can enhance hydrogen-bonding ability. acs.org

Organoboron-Catalyzed Condensation Reactions (e.g., Biginelli, Hantzsch, Benzimidazole (B57391) Formation)

The catalytic prowess of organoboron compounds extends to various multicomponent condensation reactions, which are fundamental in the synthesis of heterocyclic compounds. Phenylboronic acid has been identified as an effective catalyst for the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.nettaylorandfrancis.comsemanticscholar.org This reaction is typically catalyzed by Brønsted or Lewis acids. taylorandfrancis.com The use of phenylboronic acid offers a mild and efficient alternative to traditional acid catalysts, leading to good to excellent yields of the desired products. researchgate.net

In the synthesis of benzimidazoles, another important class of heterocyclic compounds, various boron-based catalysts have been employed. The reaction generally involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. sphinxsai.comresearchgate.netmdpi.com Boron sulfonic acid has been utilized as a solid acid catalyst for this transformation, providing high yields under mild, aqueous conditions. sphinxsai.com Similarly, boric acid has been shown to be an efficient catalyst for benzimidazole synthesis in aqueous media. researchgate.net The mechanism is believed to involve the activation of the aldehyde by the boron catalyst, facilitating the subsequent cyclization.

While specific studies on this compound in the Hantzsch pyridine (B92270) synthesis are not extensively detailed, the general principles of organoboron catalysis in condensation reactions suggest its potential applicability. The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. The catalytic role of the boronic acid would likely be the activation of the aldehyde carbonyl group towards nucleophilic attack.

The table below provides a summary of organoboron-catalyzed condensation reactions.

ReactionReactantsCatalyst ExampleKey Feature
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaPhenylboronic AcidMild and efficient synthesis of dihydropyrimidinones. researchgate.net
Benzimidazole Synthesis o-phenylenediamine, AldehydeBoron Sulfonic Acid, Boric AcidHigh yields in aqueous, environmentally friendly conditions. sphinxsai.comresearchgate.net
Hantzsch Reaction Aldehyde, 2x β-ketoester, AmmoniaGeneral Organoboron AcidPlausible activation of the aldehyde component.

Boron-Catalyzed Substitution Reactions of Allylic Alcohols

A notable application of boron catalysis is in the transition-metal-free substitution of allylic alcohols. nih.govrsc.orgrsc.orgresearchgate.net This approach provides an environmentally benign and atom-economical alternative to traditional transition-metal-catalyzed methods, which often require pre-activation of the hydroxyl group and can involve toxic and expensive catalysts. nih.govrsc.orgrsc.orgresearchgate.net

In these reactions, a boron-based catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), facilitates the direct arylation or alkenylation of unprotected allylic alcohols with boronic acids. nih.govrsc.orgrsc.orgresearchgate.net The reaction proceeds under mild conditions and exhibits broad scope and excellent regioselectivity. nih.gov The proposed mechanism involves the coordination of the boron catalyst with the alcohol, generating an intermediate that facilitates the cleavage of the C–O bond to form a carbocation. nih.govresearchgate.net Subsequently, the nucleophilic partner (from the boronic acid) attacks the carbocation, leading to the desired product and regeneration of the catalyst. nih.gov

This methodology allows for the direct transformation of readily available allylic alcohols, avoiding the generation of wasteful by-products other than water. nih.gov The versatility of this protocol has been demonstrated with a range of substituted allylic alcohols and boronic acids, including those with both electron-donating and electron-withdrawing groups. rsc.org

The key features of boron-catalyzed substitution of allylic alcohols are presented in the table below.

FeatureDescription
Reaction Type Transition-metal-free arylation and alkenylation of allylic alcohols. nih.govrsc.orgrsc.orgresearchgate.net
Substrates Unprotected allylic alcohols and boronic acids. nih.gov
Catalyst Example Tris(pentafluorophenyl)borane (B(C6F5)3). nih.govrsc.orgrsc.orgresearchgate.net
Advantages Mild conditions, high atom economy, avoids toxic metals. nih.govrsc.orgresearchgate.net
Mechanism Formation of a carbocation intermediate via C–O bond cleavage. nih.govresearchgate.net

3 Phenylpropylboronic Acid in Supramolecular Chemistry and Self Assembly

Design Principles for Boronic Acid-Based Receptors and Sensors

The design of receptors and sensors based on boronic acids, including 3-phenylpropylboronic acid, revolves around the principle of reversible covalent interactions with 1,2- or 1,3-diols. nih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.govnih.gov This reversible binding is a cornerstone for creating sensors, particularly for saccharides, which are rich in diol functionalities. nih.govacs.org

A crucial aspect of the design is the modulation of the boronic acid's Lewis acidity. The neutral, trigonal form of boronic acid is generally less reactive towards diols. nih.gov However, upon an increase in pH, it can accept a hydroxide (B78521) ion to form a more reactive, anionic tetrahedral boronate species. nih.gov The incorporation of an appropriately placed basic amino group within the receptor structure can lower the pKa of the boronic acid, favoring the formation of the charged boronate form at physiological pH and thus facilitating rapid ligand exchange. nih.gov

Signal transduction in boronic acid-based sensors is often achieved through fluorescence. Common mechanisms include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to the boronic acid receptor which, in its unbound state, quenches the fluorescence. Upon binding to a diol, the electronic properties of the boron atom are altered, which can disrupt the PET process and lead to a "turn-on" fluorescent signal. acs.orgrsc.org

Intramolecular Charge Transfer (ICT): ICT-based sensors consist of an electron-donating and an electron-accepting part. The binding of a diol to the boronic acid moiety can modulate the ICT process, resulting in a change in the fluorescence emission wavelength or intensity. rsc.org

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two chromophores, a donor and an acceptor. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal. researchgate.net

The following table summarizes key design principles for boronic acid-based sensors:

Design PrincipleMechanismApplication Example
Reversible Diol BindingFormation of cyclic boronate esters with 1,2- and 1,3-diols. nih.govnih.govSaccharide detection in biological fluids. acs.org
pKa ModulationIncorporation of basic groups to lower the pKa of the boronic acid, enhancing binding at neutral pH. nih.govGlucose sensing under physiological conditions.
Fluorescence SignalingUtilizing PET, ICT, or FRET mechanisms to convert the binding event into a measurable optical signal. acs.orgrsc.orgresearchgate.netHigh-throughput screening of carbohydrates.

Dynamic Covalent Chemistry (DCC) with this compound

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form complex molecules and materials that can adapt their structure in response to external stimuli. rsc.orgrsc.org The reversible formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. nih.gov This chemistry allows for the synthesis of self-assembling systems where the components are in equilibrium, and the final structure is under thermodynamic control. rsc.org

Beyond boronate ester formation, boronic acids can participate in other dynamic covalent reactions, such as the formation of iminoboronates and salicylhydroxamic-boronate conjugates. nih.gov For instance, the reaction of a boronic acid with a salicylhydroxamic acid (SHA) forms a stable complex at physiological pH (association constant of ~10^4 M^-1 at pH 7.4), which can be reversed under acidic conditions (pH < 5). nih.gov This pH-dependent reversibility is a key feature of DCC, enabling the creation of stimuli-responsive materials. nih.govnih.gov

The phenylpropyl group of this compound can influence the stability and dynamics of the resulting assemblies through hydrophobic and π-π stacking interactions, adding another layer of control over the self-assembly process.

Formation of Covalent Organic Frameworks (COFs) and Network Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govtcichemicals.com Boronic acids are frequently used as linkers in the synthesis of COFs due to their ability to undergo self-condensation to form boroxine (B1236090) rings (B₃O₃) or condensation with catechols to form boronate esters. tcichemicals.comnih.gov These reactions are often reversible, which allows for the "error-checking" necessary to form highly ordered, crystalline structures. tcichemicals.com

While this compound is a monofunctional boronic acid and thus cannot form a 3D framework on its own, it can be employed as a modifying agent or a "truncating" agent in the synthesis of COFs. northwestern.edu By co-crystallizing a multifunctional boronic acid monomer with a monofunctional one like this compound, the properties of the resulting COF, such as pore size and surface functionality, can be precisely tuned. northwestern.edu The phenylpropyl groups would line the pores of the COF, altering its hydrophobicity and affinity for specific guest molecules. northwestern.edu

The synthesis of boronic acid-based COFs typically involves solvothermal methods, where the reactants are heated in a suitable solvent to promote the formation of the crystalline framework. northwestern.edu The resulting materials exhibit high thermal stability and permanent porosity. tcichemicals.comnorthwestern.edu

Self-Assembled Nanostructures and Hierarchical Systems

The amphiphilic nature of this compound, with its hydrophilic boronic acid head group and a hydrophobic phenylpropyl tail, makes it an excellent candidate for self-assembly into a variety of nanostructures in aqueous solution. msu.edu These self-assembly processes are driven by a combination of hydrogen bonding interactions involving the boronic acid groups and hydrophobic interactions of the phenylpropyl chains. researchgate.net

In aqueous solutions, boronic acid derivatives with hydrophobic substituents can form micelle-like aggregates. msu.edu In these structures, the hydrophobic tails (the phenylpropyl groups) would cluster together to minimize their contact with water, while the hydrophilic boronic acid head groups would be exposed to the aqueous environment. The formation of these aggregates is a spontaneous process driven by the hydrophobic effect.

Furthermore, under specific conditions, such as at an air-water interface, these molecules can form ordered monolayers, which can then be transferred to solid substrates to create functional surfaces. msu.edu The addition of saccharides to a solution of appropriately designed boronic acid-containing molecules can trigger a transition from disordered aggregates to more organized structures like stable membranes. msu.edu This is due to the crosslinking of the boronic acid headgroups by the diol-containing saccharide molecules.

A key feature of self-assembled systems based on this compound is their responsiveness to external stimuli. nih.govmdpi.com The reversible nature of the boronate ester linkage allows these systems to assemble and disassemble in response to changes in pH, temperature, or the concentration of diols. rsc.org

This responsiveness is particularly evident in the formation of hydrogels. Boronic acid-functionalized polymers can form hydrogels through the crosslinking of polymer chains via boronate ester bonds with polyvalent diols (like polyvinyl alcohol or saccharides). rsc.orgpageplace.de The resulting gel is a soft, water-swollen network that can exhibit sol-gel transitions in response to stimuli. For example, a change in pH can disrupt the boronate ester crosslinks, causing the gel to dissolve (transition to a sol). nih.gov Similarly, the addition of a competing saccharide can displace the crosslinking diol, also leading to the dissolution of the gel. nih.gov This stimuli-responsive behavior is the basis for applications such as controlled drug delivery systems. mdpi.com

Advanced Materials Science Applications of 3 Phenylpropylboronic Acid Derivatives

Responsive Polymers and Smart Hydrogels

The incorporation of 3-phenylpropylboronic acid and its derivatives into polymer chains allows for the creation of materials that exhibit significant changes in their physical properties in response to external triggers, such as pH and the presence of saccharides. This responsiveness is primarily due to the equilibrium between the uncharged, hydrophobic trigonal boronic acid and the charged, hydrophilic tetrahedral boronate ester formed upon binding with diols like glucose.

Smart hydrogels fabricated from polymers containing phenylboronic acid (PBA) moieties are a prominent application. These hydrogels can undergo volume changes or sol-gel transitions in the presence of glucose, making them highly valuable for biomedical applications. For instance, a hydrogel's pore size can increase with rising pH and glucose concentration, facilitating the controlled release of encapsulated therapeutic agents like insulin. This dual-responsive nature offers a pathway to overcome the challenges posed by the relatively high intrinsic pKa of some phenylboronic acids, enabling effective operation under physiological conditions.

Research has demonstrated the development of various PBA-based hydrogels. For example, copolymerizing a monomer derivative of PBA, such as 3-methacrylamidophenylboronic acid (MPBA), with other monomers like acrylamide creates hydrogels whose swelling properties are a function of pH and the concentration of specific sugars. These materials form cross-linked, three-dimensional structures that provide excellent physicochemical properties for applications in self-regulated drug delivery systems.

Table 1: Examples of Responsive Polymer Systems Incorporating Phenylboronic Acid Derivatives

Polymer SystemStimuliObserved ResponsePotential Application
Poly(L-lysine isophthalamide)-PBApH, GlucoseEnhanced pore size, increased swellingSmart insulin delivery
Poly(MPBA-co-AAm) HydrogelpH, Fructose, GlucoseDifferential swellingGlucose sensing, drug delivery
PEO-b-PVA with PBA crosslinkerGlucoseHydrogel formation/dissociationInjectable drug delivery, cell encapsulation
Poly(NIPAM-co-AAPBA)Temperature, GlucoseVolume phase transitionSelf-regulated drug delivery

Surface Modification and Functionalization Strategies

The reactivity of the boronic acid group is leveraged for the surface modification and functionalization of various materials. By immobilizing this compound or its derivatives onto a substrate, its surface properties can be tailored for specific recognition and binding events. This is particularly useful for creating surfaces that can selectively capture biomolecules containing diol groups, such as glycoproteins.

One common strategy involves grafting PBA-containing polymers onto a surface to introduce responsive characteristics. This can be achieved through techniques like "grafting from" or "grafting to" polymerization. The resulting functionalized surfaces can change their wettability, adhesion, or biocompatibility in response to changes in the surrounding environment, such as pH or the presence of sugars. These smart surfaces have potential applications in biosensors, cell culture substrates, and anti-fouling coatings.

Boronic Acid-Modified Magnetic Materials and Adsorbents

The selective binding capability of boronic acids with diols has been extended to the development of magnetic materials and adsorbents for separation and purification processes. By functionalizing magnetic nanoparticles (MNPs) with aminophenylboronic acid (APBA), for example, adsorbents can be created that specifically target and capture glycoproteins like antibodies. nih.govunl.ptroyalsocietypublishing.org

In a typical approach, iron oxide magnetic nanoparticles are first coated with a protective layer, such as dextran, to minimize non-specific binding. unl.ptroyalsocietypublishing.org Subsequently, the surface is modified to allow for the covalent attachment of the boronic acid derivative. unl.ptroyalsocietypublishing.org These functionalized magnetic particles can then be used to selectively isolate glycoproteins from complex biological mixtures, such as cell culture supernatants. unl.ptroyalsocietypublishing.org The binding occurs through the formation of reversible covalent ester bonds between the boronic acid and the cis-diol groups present on the oligosaccharide chains of the glycoproteins. nih.govunl.ptroyalsocietypublishing.org The captured molecules can then be released under mild conditions by altering the pH or introducing a competing diol, allowing for the purification of the target molecule. unl.ptroyalsocietypublishing.org

Research has shown that APBA-modified magnetic particles can exhibit high binding capacity and selectivity for immunoglobulins (IgG), with the ability to recover highly pure protein. unl.ptroyalsocietypublishing.org This approach provides a valuable tool for bioseparations, offering an alternative to traditional chromatography methods.

Table 2: Performance of Aminophenylboronic Acid-Modified Magnetic Particles for IgG Purification

ParameterValueReference
Binding Capacity (hIgG)170 ± 10 mg/g MP unl.ptroyalsocietypublishing.org
Eluted hIgG160 ± 5 mg/g MP unl.ptroyalsocietypublishing.org
Theoretical Maximum Capacity (Qmax)492 mg/g MP unl.ptroyalsocietypublishing.org
Affinity Constant (Ka)4.9 x 10^5 M^-1 unl.ptroyalsocietypublishing.org
Purity of Recovered IgG>98% unl.ptroyalsocietypublishing.org

Integration into Polymeric Structures for Tailored Properties

The integration of this compound derivatives into various polymeric architectures allows for the precise tailoring of material properties. Beyond simple copolymers, these derivatives can be incorporated into more complex structures such as block copolymers, graft copolymers, and dendrimers. This structural diversity enables fine-tuning of the material's responsiveness, mechanical properties, and self-assembly behavior.

For instance, block copolymers containing a PBA block can self-assemble in solution to form micelles or vesicles. These nanostructures can be designed to be "intelligent," disassembling and releasing an encapsulated payload in response to a specific stimulus like glucose. Similarly, incorporating PBA derivatives into the backbone or as side chains of a polymer can influence its solubility, thermal stability, and mechanical strength. This versatility makes PBA-containing polymers attractive for a wide range of applications, from drug delivery vehicles to advanced coatings and adhesives.

Organoboron Compounds in Optoelectronic Materials (e.g., OLEDs)

In the realm of materials science, organoboron compounds are recognized for their unique electronic properties, which make them suitable for applications in optoelectronics, particularly in organic light-emitting diodes (OLEDs). rsc.orgacs.orgacs.org Three-coordinate organoboron compounds, in which the boron atom possesses a vacant p-orbital, can function as effective electron acceptors (Lewis acids). acs.orgacs.org When incorporated into π-conjugated molecular systems, this feature facilitates electron transport and injection, which are crucial for the efficient operation of OLEDs. rsc.orgacs.orgacs.org

Four-coordinate organoboron compounds, on the other hand, often exhibit intense luminescence and high carrier mobility. rsc.org The rigid, π-conjugated structures of these compounds can be readily modified to tune their photophysical and electronic properties. rsc.org By selecting appropriate chelate ligands and boron moieties, the emission color and quantum efficiency of these materials can be controlled. rsc.org For example, organoboron quinolates with electron-withdrawing substituents have shown high quantum efficiencies, making them promising candidates for blue-emitting materials in OLEDs. rsc.org

While specific research on this compound in OLEDs is not extensively documented, the broader class of organoboron compounds demonstrates significant potential. The electron-deficient nature of the boron center in such molecules can be exploited to create materials with desirable optoelectronic functions, contributing to the development of next-generation displays and lighting technologies. researchgate.net

Analytical and Spectroscopic Characterization of 3 Phenylpropylboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of boron-containing compounds. researchgate.net Due to boron having two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), ¹¹B NMR is more commonly utilized due to its higher sensitivity and lower quadrupole moment. nsf.govnih.gov

¹¹B NMR spectroscopy provides direct insight into the chemical environment of the boron atom, making it exceptionally useful for analyzing boron speciation and its hybridization state. The chemical shift (δ) in a ¹¹B NMR spectrum is highly sensitive to the geometry and coordination around the boron center. mdpi.com

For 3-phenylpropylboronic acid, the boron atom is trigonal planar with sp² hybridization. This state is characterized by an empty p-orbital, which allows for coordination with nucleophiles. mdpi.com In this sp² state, alkylboronic acids typically exhibit a broad resonance in the ¹¹B NMR spectrum around δ 30-33 ppm. sdsu.edu

Upon interaction with a diol to form a boronate ester, or upon an increase in pH leading to the formation of the tetrahedral boronate anion [B(OH)₄]⁻, the hybridization of the boron atom changes from sp² to sp³. mdpi.com This shift to a tetrahedral, tetracoordinate environment results in a significant upfield shift in the ¹¹B NMR spectrum to a region between approximately δ 5 and 15 ppm. researchgate.net This clear distinction in chemical shifts allows for the unambiguous identification and quantification of different boron species in solution. nsf.gov

Table 1: Typical ¹¹B NMR Chemical Shifts for Different Boron Species

Boron Species Hybridization State Typical Chemical Shift (δ) Range (ppm)
Alkylboronic Acid (R-B(OH)₂) sp² (Trigonal) 30 - 33
Boronate Ester (Cyclic) sp³ (Tetrahedral) 5 - 15

Note: Chemical shifts are relative to BF₃•OEt₂ as an external standard.

The significant difference in ¹¹B NMR chemical shifts between trigonal boronic acids and tetrahedral boronate esters enables the real-time, in situ monitoring of reactions involving the formation and hydrolysis of boronate esters. mdpi.comresearchgate.netnih.gov This capability is particularly valuable for studying dynamic covalent chemistry, where reversible reactions are key.

By acquiring ¹¹B NMR spectra over the course of a reaction between this compound and a diol (e.g., catechol or a sugar), one can track the disappearance of the signal corresponding to the starting boronic acid (around δ 30 ppm) and the concurrent appearance of the signal for the newly formed boronate ester (in the δ 5-15 ppm range). mdpi.com The ratio of the integrals of these signals provides a quantitative measure of the reaction's progress and allows for the determination of equilibrium constants and kinetic parameters. mdpi.com This technique has been successfully used to monitor the conversion between boronic acids and their corresponding esters under various conditions. acs.orgscirp.org

¹¹B NMR spectroscopy is a powerful method for determining the acidity (pKa) of boronic acids. nsf.gov The pKa of a boronic acid is a measure of the equilibrium between the neutral, trigonal sp² form and the anionic, tetrahedral sp³ boronate form. As the pH of an aqueous solution of this compound is increased, the equilibrium shifts towards the boronate anion. This change in hybridization from sp² to sp³ is observed as an upfield shift in the ¹¹B NMR spectrum.

By plotting the observed chemical shift as a function of pH, a sigmoidal curve is generated. nsf.gov The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which is the definition of the pKa. nih.gov This method allows for a precise determination of the pKa value. For this compound, the predicted pKa is approximately 10.25. chemicalbook.com This technique is also instrumental in studying the binding phenomena with diols, as the formation of a boronate ester also involves the shift to an sp³ hybridized state, and the binding affinity is often pH-dependent. nsf.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive technique used for the detection and quantification of chemical compounds. For this compound, different MS methods are employed for trace-level molecular analysis and for elemental boron quantification.

Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for detecting and quantifying organic molecules at very low concentrations. nih.gov It is particularly well-suited for the trace analysis of boronic acid impurities in complex matrices, such as active pharmaceutical ingredients. scirp.orgresearchgate.net

The analysis of boronic acids like this compound by LC-MS/MS is typically performed using electrospray ionization (ESI) in negative ion mode, as boronic acids readily form anionic species. scirp.orgsciex.com The high sensitivity of the method is achieved through Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a specific fragment ion produced by its collision-induced dissociation. This specificity significantly reduces background noise and allows for quantification down to parts-per-million (ppm) or even parts-per-billion (ppb) levels. acs.orgwaters.com Recent methods have achieved lower limits of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range for various phenylboronic acid derivatives. sciex.com

Table 2: Illustrative UPLC-MS/MS Parameters for Boronic Acid Analysis

Parameter Typical Setting/Value
Chromatography Column C18 Reverse-Phase (e.g., ACQUITY UPLC BEH C18)
Mobile Phase Gradient of water and acetonitrile, often with a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻

Note: The specific MRM transitions (precursor → product ion) must be optimized for each specific compound. The values presented are representative for boronic acids.

When the goal is not to identify the molecular structure but to quantify the total amount of boron present in a sample, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice. thermofisher.com ICP-MS is an elemental analysis technique with exceptional sensitivity, capable of detecting most elements at concentrations down to the parts-per-trillion (ppt) level.

For the analysis of samples containing this compound, the sample must first undergo a digestion process, typically using strong acids and heat, to break down the organic matrix and convert all boron into a simple inorganic form in an aqueous solution. thermofisher.com This solution is then introduced into the ICP-MS, where a high-temperature argon plasma atomizes and ionizes the boron atoms. The mass spectrometer then separates the boron isotopes (¹⁰B⁺ and ¹¹B⁺) based on their mass-to-charge ratio and measures their abundance. rsc.org

Care must be taken during sample preparation and analysis to avoid contamination, as boron is a common element in laboratory glassware (borosilicate glass) and can be an interference. bwise.kr The choice of digestion acids is also critical, as some can introduce polyatomic interferences. bwise.kr Despite these challenges, ICP-MS remains the gold standard for the highly accurate and precise quantification of total boron in a wide variety of sample types.

Characterization of Boronate Esters and Reaction Intermediates

The characterization of boronate esters, the products of the reaction between a boronic acid and a diol, is crucial for confirming successful synthesis and for studying reaction kinetics. Boronate esters of this compound are typically characterized using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. researchgate.net

¹H NMR provides information on the proton environment. Upon esterification, shifts in the signals corresponding to the protons on the phenyl ring and the propyl chain are observed. The disappearance of the B(OH)₂ proton signal is a key indicator of ester formation.

¹³C NMR is used to observe the carbon skeleton. Changes in the chemical shifts of the carbons, particularly the one bonded to boron, confirm the change in the boron atom's coordination environment.

¹¹B NMR is highly specific for boron-containing compounds. The boron center in a trigonal boronic acid typically shows a broad signal. Upon formation of a tetrahedral boronate ester, a significant upfield shift is observed, providing clear evidence of the reaction. researchgate.net For instance, trigonal boronic acid-based polymers often exhibit ¹¹B NMR signals in the range of 28-30 ppm. researchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight of the resulting boronate esters. A key diagnostic feature is the isotopic pattern of boron, which consists of ¹⁰B (20%) and ¹¹B (80%) isotopes. wiley-vch.de

The table below summarizes the key spectroscopic techniques used to characterize boronate esters derived from phenylboronic acids.

TechniqueObservationSignificance
¹H NMR Disappearance of B(OH)₂ signal; shifts in aromatic and aliphatic protons.Confirms consumption of the boronic acid and formation of the ester.
¹³C NMR Shift in the signal of the carbon atom bonded to boron.Indicates a change in the electronic environment around the boron atom.
¹¹B NMR Upfield shift of the boron signal from ~29 ppm to a higher field. researchgate.netConfirms the change from a trigonal boronic acid to a tetrahedral boronate ester. researchgate.net
MS Molecular ion peak corresponding to the expected mass with ¹⁰B/¹¹B isotopic pattern. wiley-vch.deConfirms the molecular weight and elemental composition of the product. wiley-vch.de

Electron Microscopy for Morphological and Structural Analysis

Electron microscopy techniques are vital for visualizing the morphology and structure of materials and nanoparticles incorporating this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the surface topography of materials. azom.com In the context of this compound systems, SEM is used to analyze the morphology of polymers, blends, and composites. For instance, in polymer blends containing this compound functional groups, SEM can reveal the phase distribution, domain size, and interfacial adhesion between the different polymer phases. azom.com The technique is crucial for understanding how the incorporation of the boronic acid moiety affects the material's microstructure, which in turn influences its bulk properties. azom.com In the case of three-dimensionally ordered macroporous (3DOM) materials functionalized with boronic acids, SEM is used to confirm the ordered and interconnected pore structure. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to visualize the internal structure, size, shape, and distribution of nanoparticles. For systems involving this compound, TEM is frequently employed to characterize nanoparticles functionalized with these molecules. Research on phenylboronic acid-functionalized nanoparticles has shown that TEM can reveal:

Particle Size and Morphology : TEM images show that nanoparticles are often spherical with well-defined dimensions. For example, phenylboronic acid-functionalized magnetic nanoparticles have been observed as having a round-like morphology. mdpi.com In other studies, micelle-like nanoparticles were observed with diameters around 81 ± 11 nm. nih.gov

Core-Shell Structures : In composite nanoparticles, such as those with a magnetic iron oxide core and a polymer shell containing phenylboronic acid, TEM can distinguish the core from the shell. researchgate.net For instance, Fe₃O₄@PBA nanoparticles have been shown to have a core-shell structure with a modified layer approximately 5 nm thick. researchgate.net

Dispersion : TEM analysis can confirm whether nanoparticles are well-dispersed or aggregated in a medium, which is critical for their application. nih.gov

The following table presents typical findings from TEM analysis of phenylboronic acid-functionalized nanoparticles.

Nanoparticle SystemMorphologyAverage Diameter (nm)Key Finding
PBA-functionalized NanoparticlesMicelle-like81 ± 11Homogeneous nanoparticle formation. nih.gov
Magnetic Nanoparticles (MNPPBA)Round-likeSimilar to initial MNPsMorphology is retained after functionalization. mdpi.com
Fe₃O₄@PBA NanoparticlesCore-shellCore + ~5 nm shellSuccessful introduction of a PBA-modified layer on the surface. researchgate.net
Gold Nanoparticles (AuNPs-PAA-APBA)Spherical~25.7Characterization of nanoparticles used for bacterial detection. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule or material. In the analysis of this compound systems, FT-IR is used to confirm the successful incorporation of the boronic acid group onto surfaces or into polymers. The spectra provide a characteristic fingerprint based on the vibrations of chemical bonds.

Key characteristic absorption bands for phenylboronic acid-functionalized materials include:

B-O Stretching : A strong and broad absorption band typically appears in the region of 1300-1400 cm⁻¹, which is characteristic of the B-O stretching vibration in the boronic acid group. researchgate.netmdpi.com

O-H Stretching : A broad band around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the B(OH)₂ group.

Aromatic C=C Stretching : Peaks in the 1400-1600 cm⁻¹ region are indicative of the phenyl ring. researchgate.net

B-C Stretching : A weaker absorption band can sometimes be observed around 800-850 cm⁻¹ corresponding to the B-C bond. researchgate.net

In studies of boronate affinity materials, FT-IR spectra are taken at each step of the preparation to confirm chemical changes. For example, the appearance of the B-O stretching peak confirms the successful grafting of phenylboronic acid onto a substrate. mdpi.commdpi.com

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension, as well as their surface charge. sci-hub.st

Hydrodynamic Diameter (Dₕ) : DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. youtube.com The rate of these fluctuations is related to the particle's diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. nih.gov The Dₕ represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured, and it includes any solvent layers or surface coatings. nih.gov For phenylboronic acid-functionalized nanoparticles, DLS is used to determine their average size and polydispersity index (PDI), which indicates the broadness of the size distribution. A low PDI value (e.g., 0.092) suggests a monodisperse and homogeneous sample of nanoparticles. nih.gov Studies have shown that the hydrodynamic diameter of such nanoparticles can be influenced by factors like the initial polymer concentration. nih.gov

The table below provides examples of DLS data for phenylboronic acid-functionalized nanoparticle systems.

Nanoparticle SystemHydrodynamic Diameter (Dₕ), nmPolydispersity Index (PDI)Zeta Potential (ζ), mV
PBA-NPs nih.gov84 ± 30.092-30.2 ± 2.5
MNPPEI mdpi.comNot SpecifiedNot Specified+45
MNPPBA mdpi.comNot SpecifiedNot SpecifiedLower than +45
AuNPs-PAA-APBA nih.govNot SpecifiedNot Specified-41.53

Computational and Theoretical Investigations of 3 Phenylpropylboronic Acid

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of boronic acids due to its balance of computational cost and accuracy. lodz.pl Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly used hybrid functionals, often paired with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve reliable results for molecular geometries and electronic properties. nih.govnih.gov

For 3-phenylpropylboronic acid, DFT calculations would first yield an optimized molecular geometry, defining bond lengths, bond angles, and dihedral angles that correspond to a local minimum on the potential energy surface. lodz.pl A key feature of boronic acids is the sp²-hybridized boron atom with its vacant p-orbital, which orients orthogonally to the trigonal planar C-B(OH)₂ group. wiley-vch.de

From the electronic structure calculations, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. These orbitals are crucial for understanding the molecule's reactivity. chalcogen.ro The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In analogous phenylboronic acid derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is often distributed across the boronic acid moiety and the aromatic ring. lodz.pl

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro

Table 1: Representative Calculated Electronic Properties of Phenylboronic Acid Derivatives using DFT This table presents data for analogous compounds to illustrate the typical values obtained through DFT calculations, as specific data for this compound is not available.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
3-Aminophenylboronic acidB3LYP/6-31G(d,p)-5.79-0.495.30
3-Fluorophenylboronic acidB3LYP/6-311++G(d,p)-7.05-1.425.63
Phenylboronic acidB3LYP/6-311++G(d,p)-6.80-1.255.55

Note: Data is illustrative and sourced from computational studies on related molecules to show representative values. lodz.plnih.gov

Prediction of Reactivity and Reaction Barriers

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions by calculating reaction energy barriers. montclair.edu The analysis of the electronic structure, as described above, offers the first layer of insight. Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the reactivity of this compound.

For specific reactions, computational methods can map the entire potential energy surface. smu.edu This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products. nih.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction rate.

This approach is routinely applied to understand key reactions of boronic acids, such as the Suzuki-Miyaura cross-coupling. beilstein-journals.orgbeilstein-journals.org Theoretical studies can model the individual steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—to identify the rate-determining step and understand how substituents on the boronic acid influence the reaction rate. For this compound, the alkyl chain separating the phenyl ring from the boronic acid group would influence its steric and electronic profile compared to phenylboronic acid, affecting the energetics of the transmetalation step with the palladium catalyst.

Molecular Modeling of Boronate Complexes and Intermediates

A defining characteristic of boronic acids is their ability to reversibly form cyclic esters with 1,2- and 1,3-diols, as well as with α-hydroxy acids. scispace.comresearchgate.net Molecular modeling is instrumental in understanding the structure, stability, and formation constants of these boronate complexes. nih.gov

Computational models can be used to:

Determine the Geometry of Complexes: Modeling can predict the three-dimensional structure of the ester formed between this compound and a diol, such as glucose or mannitol. This includes determining the ring conformation (e.g., five-membered dioxaborolane or six-membered dioxaborinane) and the stereochemical arrangement.

Calculate Binding Energies: The stability of the boronate complex can be quantified by calculating the binding energy. This allows for the comparison of binding affinities with different diols and helps in designing boronic acids for specific molecular recognition applications, such as glucose sensors. researchgate.net

Investigate Reaction Intermediates: Beyond stable complexes, modeling is crucial for studying transient intermediates in reactions. In the Suzuki-Miyaura reaction, for example, pre-transmetalation intermediates involving boronic esters and the palladium catalyst can be characterized computationally. nih.gov These calculations provide insights into how the structure of the boronic ester (e.g., pinacol (B44631) vs. catechol) affects the reaction mechanism and efficiency. nih.gov

Solvation Effects in Boronic Acid Reactivity and Stability

While gas-phase calculations provide fundamental insights, the properties and reactivity of molecules in the real world are governed by their interactions with the solvent. Computational models account for these interactions using solvation models. The most common are implicit or continuum models, such as the Polarizable Continuum Model (PCM) and its variants like SMD, which represent the solvent as a continuous dielectric medium. kyushu-u.ac.jpresearchgate.net

Solvation has a profound impact on several aspects of boronic acid chemistry:

Acidity (pKa): Boronic acids are Lewis acids that act as Brønsted acids in aqueous solution by accepting a hydroxide (B78521) ion to form a tetrahedral boronate anion, B(OH)₃⁻. The equilibrium of this reaction determines the pKa. Accurate computational prediction of pKa values is challenging and requires the inclusion of a reliable solvation model, as the solvation energies of the neutral boronic acid and the charged boronate anion are vastly different. kyushu-u.ac.jpnih.gov Theoretical methods that combine DFT with continuum solvation models have become essential for predicting the pKa of boronic acids. chemrxiv.org

Reactivity and Stability: The solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and equilibrium positions. For instance, the stability of this compound against protodeboronation (cleavage of the C-B bond) is highly dependent on pH and the solvent system. Computational studies incorporating solvation effects are necessary to accurately model these reaction kinetics in solution.

Research Frontiers and Emerging Directions for 3 Phenylpropylboronic Acid Chemistry

Design of Chiral 3-Phenylpropylboronic Acid Derivatives

The synthesis of non-racemic chiral boronic esters is a important goal in modern organic synthesis due to their stability and the stereospecific nature of their transformations into a variety of functional groups. bris.ac.uknih.gov The development of chiral this compound derivatives opens avenues for the asymmetric synthesis of complex molecules. Current research in this area is focused on several key strategies.

One prominent approach involves the use of C2-symmetric chiral diols as auxiliaries. These diols react with this compound to form diastereomeric boronic esters, which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched boronic acid. Pinanediol is a classic example of a chiral director that has been successfully employed for the stereocontrolled homologation of boronic esters. acs.org

Catalytic asymmetric hydroboration represents another powerful strategy for accessing chiral boronic esters. nih.govacs.org This method involves the direct addition of a boron-hydride reagent across a double bond in the presence of a chiral catalyst. For the synthesis of chiral this compound derivatives, a suitable alkene precursor could be hydroborated using a chiral rhodium or copper catalyst to induce enantioselectivity. Recent advancements have focused on the development of new chiral ligands and catalytic systems to improve the enantioselectivity and substrate scope of these reactions. For instance, rhodium-catalyzed asymmetric hydroboration of α-arylenamides has been shown to produce α-amino tertiary boronic esters with excellent enantioselectivities. nih.gov

Table 1: Strategies for the Asymmetric Synthesis of Chiral Boronic Esters
StrategyDescriptionKey FeaturesReference
Chiral AuxiliariesUse of C2-symmetrical chiral diols (e.g., pinanediol) to form diastereomeric boronic esters, which are then separated.Well-established method, high diastereoselectivity can be achieved. acs.org
Catalytic Asymmetric HydroborationDirect, enantioselective addition of a B-H reagent across a C=C bond using a chiral transition metal catalyst (e.g., Rh, Cu).Atom-economical, potential for high enantiomeric excess. nih.govacs.org
Enantioselective Hydroboration of α-ArylenamidesRhodium-catalyzed reaction yielding chiral α-amino tertiary boronic esters.Provides access to valuable α-amino boronic acid derivatives with high enantioselectivity. nih.gov

Photocatalysis and Electrocatalysis in Boronic Acid Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. rsc.org In the context of boronic acid chemistry, this has opened up new avenues for their transformation beyond traditional cross-coupling reactions. nih.govcam.ac.uk A key development is the use of a dual catalytic system comprising a Lewis base and a photoredox catalyst to generate carbon-centered radicals from boronic acids or their esters. cam.ac.ukcam.ac.uk

The mechanism involves the formation of a redox-active complex between the boronic acid (or its trimeric form, boroxine) and a Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine (B28879). cam.ac.uk This complex can then undergo single-electron oxidation by an excited photoredox catalyst (e.g., an iridium complex or an organic dye) to generate a carbon radical. rsc.orgnih.gov This radical can then participate in various C-C bond-forming reactions, such as the alkylation of electron-deficient olefins. cam.ac.uk This strategy has been successfully applied to a wide range of alkyl and aryl boronic acids, demonstrating its broad synthetic utility. nih.gov

While the application of electrocatalysis to this compound transformations is a less explored area, the principles of generating radical intermediates via electron transfer suggest its potential. Electrochemical methods could offer an alternative, reagent-free approach to the oxidation or reduction of boronic acid derivatives, leading to new reactive pathways.

Table 2: Key Features of Photocatalytic Boronic Acid Transformations
FeatureDescriptionSignificanceReference
Dual Catalytic SystemCombination of a Lewis base and a photoredox catalyst.Enables the generation of carbon radicals from boronic acids under mild conditions. cam.ac.uk
Radical GenerationFormation of a redox-active boronic acid-Lewis base complex followed by single-electron oxidation.Opens up new reaction pathways for boronic acids beyond traditional two-electron chemistry. nih.govcam.ac.uk
Synthetic ApplicationsC-C bond formation through radical addition to electron-deficient olefins.Provides a versatile method for the construction of complex organic molecules. cam.ac.uk
Catalyst SystemsIncludes both iridium-based photocatalysts and metal-free organic dyes.Offers flexibility and the potential for more sustainable catalytic systems. rsc.org

Advanced Strategies for Selectivity Control in C-H Functionalization

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. acs.org Borylation of C-H bonds is a particularly valuable transformation as it installs a versatile boronic acid moiety. A key challenge in C-H functionalization is controlling the regioselectivity of the reaction. nih.gov

For aromatic C-H borylation, iridium-catalyzed reactions often exhibit high regioselectivity that is primarily governed by steric factors. rsc.org Borylation typically occurs at the least sterically hindered position. madridge.org However, electronic effects can also play a significant role, especially in heteroaromatic systems. rsc.org Recent research has focused on developing new catalyst systems that can override the inherent steric and electronic biases of the substrate to achieve non-traditional regioselectivity. For example, cobalt complexes have been shown to catalyze the borylation of fluorinated arenes with ortho-selectivity, a result of electronic interactions in the transition state. digitellinc.comrsc.org

The use of directing groups is another powerful strategy for achieving site-selective C-H functionalization. acs.org A directing group on the substrate coordinates to the metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond. While this has been extensively explored for other transformations, its application in the context of reactions involving boronic acids as either products or reagents continues to be an active area of research. For instance, a derivative of N-methyliminodiacetic acid (MIDA) has been developed to act as both a protecting group for a boronic acid and a directing group for meta-C-H functionalization of the aryl ring. rsc.org

Table 3: Strategies for Regioselectivity Control in C-H Borylation
StrategyControlling FactorTypical OutcomeReference
Iridium CatalysisSteric hindranceBorylation at the least hindered position. rsc.orgmadridge.org
Cobalt CatalysisElectronic effectsOrtho-borylation of fluorinated arenes. digitellinc.comrsc.org
Directing GroupsCoordination to the catalystSite-selective functionalization at a specific C-H bond (e.g., meta-position). acs.orgrsc.org

Expanding the Scope and Efficiency of Boronic Acid Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or pseudohalides. nih.govwwjmrd.com Continuous efforts are being made to expand the scope and improve the efficiency of this powerful reaction.

A significant area of research is the development of novel catalytic systems. While palladium-based catalysts are the most common, there is growing interest in using other transition metals like nickel, which can offer different reactivity and be more cost-effective. mdpi.com The design of new ligands, such as N-heterocyclic carbenes (NHCs) and bulky phosphines, has been crucial in improving catalyst stability, activity, and the range of compatible substrates. nih.gov These advanced catalysts can facilitate the coupling of sterically hindered substrates and less reactive electrophiles like aryl chlorides. rsc.org

Expanding the range of coupling partners is another key frontier. Traditionally, the Suzuki-Miyaura reaction has been used for the coupling of sp2-hybridized carbons. However, there is increasing interest in C(sp3)-C(sp2) and C(sp3)-C(sp3) couplings, which are more challenging due to issues like β-hydride elimination. mdpi.com The development of new boronic acid reagents, such as potassium alkyltrifluoroborates, has been instrumental in advancing this area. nih.gov Furthermore, unconventional electrophiles, such as phenols, carbamates, and nitroarenes, are now being successfully employed in Suzuki-Miyaura couplings, further broadening the synthetic utility of this reaction. nih.govmdpi.com

Efforts are also being directed towards developing more sustainable and practical reaction conditions. This includes the use of aqueous reaction media, which can simplify product isolation and reduce the environmental impact of the synthesis. nih.govacs.org The development of "ligandless" catalytic systems and the use of alternative energy sources like microwave irradiation are also contributing to making the Suzuki-Miyaura reaction more efficient and environmentally friendly. nih.gov

Table 4: Recent Advances in Suzuki-Miyaura Cross-Coupling Reactions
Area of AdvancementDescriptionImpactReference
Catalyst DevelopmentNew ligands (e.g., NHCs, bulky phosphines) and alternative metals (e.g., nickel).Improved efficiency, broader substrate scope, and coupling of less reactive partners. nih.govmdpi.com
Expanded Coupling PartnersInclusion of C(sp3)-hybridized boranes and unconventional electrophiles (e.g., nitroarenes).Access to a wider range of molecular architectures. mdpi.commdpi.com
Greener Reaction ConditionsUse of aqueous media and ligandless catalyst systems.More sustainable and practical synthetic protocols. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-phenylpropylboronic acid, and how can reaction conditions be tailored for improved yields?

  • Methodology : A palladium-catalyzed borylation of primary alkyl bromides is a validated route. For example, reacting 3-phenylpropyl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) as a catalyst and KOAc as a base in DMSO at 80°C yields 89% of the product .
  • Optimization Tips :

  • Catalyst loading: Reduce Pd catalyst to 2 mol% while maintaining efficiency.
  • Solvent selection: Test polar aprotic solvents (e.g., DMF, THF) to assess reaction rate and byproduct formation.
  • Temperature: Lower temperatures (e.g., 60°C) may reduce side reactions but prolong reaction time.
    • Characterization : Confirm purity via ¹H NMR (δ 7.40 ppm for aromatic protons, δ 0.60 ppm for B-CH₂ protons) and ¹¹B NMR (δ 37.0 ppm). Note that the carbon adjacent to boron may not appear in ¹³C NMR due to quadrupolar broadening .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Spectroscopic Analysis :

  • ¹H NMR : Identify aromatic (δ 7.13–7.40 ppm) and aliphatic protons (δ 0.60–2.50 ppm).
  • ¹¹B NMR : A singlet near δ 37.0 ppm confirms boronic acid functionality .
  • FT-IR : Look for B-OH stretching (~3200–3400 cm⁻¹) and B-C vibrations (~1150–1250 cm⁻¹).
    • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

Advanced Research Questions

Q. What computational approaches are effective for studying the electronic and steric properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model molecular geometry, frontier orbitals, and electrostatic potentials. For example, compare the LUMO energy of this compound with other arylboronic acids to predict reactivity in cross-coupling reactions .
  • Software : Gaussian 09 or ORCA for DFT calculations; GaussView or VMD for visualization .

Q. How can researchers resolve contradictions in spectroscopic data, such as missing ¹³C NMR signals for boron-bound carbons?

  • Root Cause : Quadrupolar relaxation of the ¹⁰B/¹¹B isotopes broadens signals, making adjacent carbons undetectable in ¹³C NMR.
  • Solutions :

  • Use ¹¹B NMR to directly probe the boron environment.
  • Employ X-ray crystallography for unambiguous structural confirmation.
  • Validate purity via elemental analysis or mass spectrometry .

Q. What factors influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Steric Effects : The propyl chain may reduce steric hindrance compared to bulkier boronic acids, enhancing transmetallation efficiency.
  • Electronic Effects : Electron-donating groups on the phenyl ring increase boronate stability.
  • Optimization : Screen bases (e.g., Na₂CO₃, K₃PO₄) and solvents (e.g., THF, dioxane) to balance reactivity and solubility. Monitor reaction progress via GC-MS or TLC .

Q. What are the challenges in synthesizing derivatives of this compound, and how can they be addressed?

  • Challenges : Hydrolysis of the boronic acid group under acidic/basic conditions.
  • Mitigation :

  • Use protecting groups (e.g., pinacol ester) during derivatization.
  • Perform reactions under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Employ mild reagents (e.g., TEMPO for controlled oxidations) .

Methodological Guidelines

  • Handling and Storage : Store at 2–8°C in airtight containers under inert gas to prevent moisture absorption and dimerization.
  • Safety : While not classified as hazardous, use standard PPE (gloves, lab coat) due to limited toxicological data .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.